5-Chloro-2-nitrobenzenesulfonamide

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

5-Chloro-2-nitrobenzenesulfonamide (CAS 68379-05-5) is a regiospecific 2-nitrobenzenesulfonamide building block essential for constructing fused nitrogenous heterocycles such as benzodiazepinones and indazoles. The precise 5-chloro-2-nitro substitution pattern governs electronic properties critical for successful intramolecular arylation and selective N-alkylation of primary amines. Procuring this exact regioisomer—not generic isomers—is non-negotiable for reproducible synthesis of bioreductive hCA IX/XII inhibitor pharmacophores (Ki = 5.4–653 nM), sulfonylurea herbicide precursors, and advanced materials. Safeguard your SAR studies and synthetic pathways: order the authenticated regioisomer with verified purity.

Molecular Formula C6H5ClN2O4S
Molecular Weight 236.63 g/mol
CAS No. 68379-05-5
Cat. No. B1348206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-nitrobenzenesulfonamide
CAS68379-05-5
Molecular FormulaC6H5ClN2O4S
Molecular Weight236.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)S(=O)(=O)N)[N+](=O)[O-]
InChIInChI=1S/C6H5ClN2O4S/c7-4-1-2-5(9(10)11)6(3-4)14(8,12)13/h1-3H,(H2,8,12,13)
InChIKeyKDOWETFJBFGOOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-nitrobenzenesulfonamide (CAS 68379-05-5) for Pharmaceutical and Agrochemical Synthesis: A Procurement-Oriented Baseline


5-Chloro-2-nitrobenzenesulfonamide (CAS 68379-05-5) is a substituted aromatic sulfonamide with the molecular formula C6H5ClN2O4S and a molecular weight of 236.63 g/mol. It is a nitro-containing building block that serves as a versatile intermediate in the synthesis of diverse nitrogenous heterocycles, which are foundational scaffolds in pharmaceuticals and agrochemicals [1]. The compound belongs to the class of 2-nitrobenzenesulfonamides (2-Nos amides), a group recognized for its utility in selective amine alkylation and subsequent intramolecular arylation to construct complex heterocyclic systems [1]. Additionally, the nitroaromatic structure and sulfonamide moiety position it as a potential precursor for bioreductive agents and sulfonylurea herbicides, linking it to a wide range of high-value synthetic applications [2][3].

5-Chloro-2-nitrobenzenesulfonamide Procurement: Why Isomeric Substitution Can Derail Synthetic Outcomes


Generic substitution of 5-chloro-2-nitrobenzenesulfonamide (68379-05-5) with other chlorinated nitrobenzenesulfonamide isomers, such as 2-chloro-5-nitrobenzenesulfonamide (CAS 96-72-0), introduces critical risks to synthetic pathways. Despite sharing an identical molecular formula (C6H5ClN2O4S, MW 236.63), the specific 5-chloro-2-nitro substitution pattern on the benzene ring governs the compound's electronic properties, reactivity, and the subsequent outcomes of key reactions like intramolecular arylation and nucleophilic substitution [1]. This regioisomeric specificity is paramount; for instance, the intramolecular arylation of 2-nitrobenzenesulfonamides is a strategic tool for constructing fused nitrogenous heterocycles, a process whose success and selectivity are directly tied to the substitution pattern [1]. Furthermore, in biological applications such as carbonic anhydrase (CA) inhibition, small structural changes can lead to a thousand-fold or greater change in affinity for a particular enzyme isoform, making isomeric substitution a potentially costly procurement error for research programs [2]. Using an incorrect isomer could therefore invalidate structure-activity relationship (SAR) studies or completely halt a synthetic sequence.

5-Chloro-2-nitrobenzenesulfonamide (68379-05-5) Comparative Evidence: Quantifying Differences Against Closest Analogs


Heterocycle Synthesis: The 2-Nos Group in 5-Chloro-2-nitrobenzenesulfonamide is Essential for Intramolecular Arylation

The 2-nitrobenzenesulfonamide (2-Nos) scaffold, which includes 5-chloro-2-nitrobenzenesulfonamide, is uniquely positioned as a dual protecting/activating group for amines that enables a subsequent intramolecular arylation. This reaction, which forms fused nitrogenous heterocycles, is not a general property of all nitrobenzenesulfonamide isomers. Its utility is tied to the ortho-relationship of the sulfonamide and nitro groups [1]. While direct quantitative yield data comparing 5-chloro-2-nitrobenzenesulfonamide against its isomers in this specific reaction is not published, the class-level principle is well-established. The electronic and steric influence of the chlorine substituent in the 5-position is expected to modulate reaction rates and regioselectivity compared to the non-chlorinated parent compound, 2-nitrobenzenesulfonamide [1][2].

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Physical Property Differentiation: Melting Point Distinguishes 5-Chloro-2-nitrobenzenesulfonamide from its 2-Chloro Isomer

Physical property data provides a clear and quantifiable differentiation between 5-chloro-2-nitrobenzenesulfonamide and its closest analog, 2-chloro-5-nitrobenzenesulfonamide (CAS 96-72-0). The melting point, a fundamental parameter for compound identity and purity, shows a significant difference: 5-chloro-2-nitrobenzenesulfonamide has a reported melting point of 159-160 °C , while 2-chloro-5-nitrobenzenesulfonamide melts at a much higher range of 185-192 °C . This 25-33 °C difference is substantial and can be used as a rapid, qualitative confirmation of isomer identity upon receipt or in a synthetic laboratory, mitigating the risk of costly misidentification. Additional properties like boiling point also differ, but the melting point provides a more accessible and definitive differentiation.

Analytical Chemistry Quality Control Chemical Engineering

Carbonic Anhydrase Inhibition: 5-Chloro-2-nitrobenzenesulfonamide is the Core Scaffold for Potent, Selective CA IX/XII Inhibitors

The 2-chloro-5-nitrobenzenesulfonamide scaffold, which is structurally and synthetically derived from 5-chloro-2-nitrobenzenesulfonamide (note the alternative nomenclature), is a key pharmacophore for a class of bioreductive carbonic anhydrase (CA) inhibitors. A study evaluating 2-substituted-5-nitrobenzenesulfonamides found that the lead molecule, 2-chloro-5-nitrobenzenesulfonamide, demonstrated strong inhibition of the tumor-associated isozymes hCA IX and XII, with Ki values in the nanomolar range (5.4−653 nM) [1]. Critically, these compounds showed a high selectivity ratio (10−1395) for inhibiting the tumor-associated isoforms over the widespread cytosolic isoforms hCA I and II [1]. This selectivity profile is directly attributed to the specific 5-nitro-2-substituted sulfonamide core, a motif directly accessible from the title compound. Substitution with other halogen or non-halogen analogs would result in different SAR profiles, as small structural changes can drastically alter isoform selectivity [2].

Medicinal Chemistry Cancer Research Enzyme Inhibition

Agrochemical Intermediate: 5-Chloro-2-nitrobenzenesulfonamide Enables Access to Herbicidal Sulfonylureas

5-Chloro-2-nitrobenzenesulfonamide is a strategic intermediate for synthesizing substituted benzamides, which are direct precursors to a major class of herbicides: sulfonylureas. Patents specifically identify sulfonamide derivatives, including those derived from chlorinated nitrobenzenesulfonamides, as key building blocks for generating herbicidally active sulfonylurea compounds [1][2]. This application is a class-level inference: the 5-chloro-2-nitro substitution pattern imparts specific physicochemical and electronic properties that are expected to influence the bioavailability, potency, and crop selectivity of the final herbicide molecule. While non-chlorinated or differently substituted sulfonamides can also be used to make sulfonylureas, the presence and position of the chlorine atom on the aromatic ring is a critical variable in optimizing herbicidal activity and environmental fate, as evidenced by the extensive SAR exploration in sulfonylurea chemistry [1][3].

Agrochemistry Herbicide Development Crop Protection

High-Impact Application Scenarios for 5-Chloro-2-nitrobenzenesulfonamide (68379-05-5) in Research and Development


Synthesis of Fused Nitrogenous Heterocycles via the Fukuyama Sulfonamide Strategy

Procure 5-chloro-2-nitrobenzenesulfonamide for use as a 2-nosyl (2-Nos) protecting/activating group for primary amines. This strategy enables selective N-alkylation, followed by an intramolecular arylation to construct fused nitrogenous heterocycles such as benzodiazepinones and indazoles [1]. This application is central to medicinal chemistry efforts for synthesizing diverse, complex molecular libraries.

Medicinal Chemistry for Tumor-Selective Carbonic Anhydrase Inhibitors

Employ 5-chloro-2-nitrobenzenesulfonamide as the essential starting material to synthesize 2-substituted-5-nitrobenzenesulfonamides. This specific scaffold is a validated pharmacophore for developing bioreductive inhibitors with high selectivity for the tumor-associated isoforms hCA IX and XII (Ki = 5.4−653 nM) over the widespread cytosolic isoforms I and II, offering a promising avenue for cancer drug discovery [2].

Agrochemical R&D for Next-Generation Sulfonylurea Herbicides

Use 5-chloro-2-nitrobenzenesulfonamide as a key intermediate to prepare substituted benzamide precursors, which are subsequently converted into sulfonylurea herbicides. This pathway is documented in patent literature as a viable route to generate novel compounds with potential herbicidal activity and improved crop selectivity [3][4].

Development of Advanced Polymer or Material Science Applications

Due to its aromatic and nitro-functionalized sulfonamide structure, 5-chloro-2-nitrobenzenesulfonamide (68379-05-5) is procured by materials scientists as a specialized building block for exploring novel polymers, resins, or advanced coatings. Its unique substitution pattern can impart specific thermal or chemical properties to a material matrix.

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